4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-{2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a phenyl ring substituted with fluorine and methoxy groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-{2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
Introduction of the fluorophenyl and methoxy groups: This step involves the use of electrophilic aromatic substitution reactions to introduce the fluorophenyl and methoxy groups onto the phenyl ring. Common reagents include fluorobenzene and methoxybenzene derivatives.
Final coupling and cyclization: The final step involves coupling the substituted phenyl ring with the pyrazolo[3,4-b]pyridine core, followed by cyclization to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-{2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of different substituents. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound’s unique structure and functional groups make it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
4-{2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the phenyl ring. The presence of fluorine and methoxy groups in the compound of interest imparts unique properties, such as increased lipophilicity and potential for specific biological interactions.
Fluorophenyl derivatives: Compounds with fluorophenyl groups are known for their enhanced stability and bioavailability, making them attractive candidates for drug development.
Methoxyphenyl derivatives: The methoxy group can influence the compound’s electronic properties and reactivity, affecting its interactions with biological targets.
By comparing these compounds, researchers can identify the unique features and potential advantages of 4-{2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one in various applications.
Properties
Molecular Formula |
C20H18FN3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H18FN3O3/c1-26-17-4-2-3-14(15-9-18(25)23-20-16(15)10-22-24-20)19(17)27-11-12-5-7-13(21)8-6-12/h2-8,10,15H,9,11H2,1H3,(H2,22,23,24,25) |
InChI Key |
UYHRVWVBQVZNKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C3CC(=O)NC4=C3C=NN4 |
Origin of Product |
United States |
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